

# Spectroscopic data for Diethyl 1H-pyrrole-2,4-dicarboxylate

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## Compound of Interest

**Compound Name:** Diethyl 1H-pyrrole-2,4-dicarboxylate

**Cat. No.:** B040452

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An In-depth Technical Guide to the Spectroscopic Characterization of **Diethyl 1H-pyrrole-2,4-dicarboxylate**

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **Diethyl 1H-pyrrole-2,4-dicarboxylate**, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for validating the synthesis and purity of **Diethyl 1H-pyrrole-2,4-dicarboxylate** and related pyrrole derivatives.

## Molecular Structure and Spectroscopic Preview

**Diethyl 1H-pyrrole-2,4-dicarboxylate** is a substituted pyrrole featuring two electron-withdrawing ethyl carboxylate groups at the C2 and C4 positions. The pyrrole scaffold is a foundational element in numerous pharmaceuticals and functional materials, making its precise characterization essential.<sup>[1]</sup> The asymmetry of the substitution pattern results in a unique spectroscopic fingerprint. The electron-withdrawing nature of the ester groups is expected to significantly deshield the ring protons and carbons, shifting their signals downfield in NMR spectra.<sup>[1]</sup>

## Molecular Structure Diagram

Caption: Structure of **Diethyl 1H-pyrrole-2,4-dicarboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **Diethyl 1H-pyrrole-2,4-dicarboxylate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information for structural confirmation.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum reveals the number of distinct proton environments and their connectivity. The electron-withdrawing ester groups cause the pyrrole ring protons to be deshielded, appearing at higher chemical shifts (downfield).[\[1\]](#)

Expected Signals:

- N-H Proton: A broad singlet, typically found far downfield (>9 ppm), due to the quadrupolar relaxation of the adjacent  $^{14}\text{N}$  nucleus.[\[2\]](#) Its broadness and variable chemical shift make it sometimes difficult to identify.[\[2\]](#)
- Ring Protons (H3, H5): These will appear as distinct signals in the aromatic region (typically 6-8 ppm). Due to the asymmetry, they will likely appear as doublets or multiplets depending on coupling.
- Ethyl Protons (-OCH<sub>2</sub>CH<sub>3</sub>): Two sets of signals are expected for each ethyl group. The methylene protons (CH<sub>2</sub>) will appear as a quartet due to coupling with the neighboring methyl group, and the methyl protons (CH<sub>3</sub>) will appear as a triplet.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule.

Expected Signals:

- Carbonyl Carbons (C=O): These are highly deshielded and appear significantly downfield, typically in the 160-170 ppm region.
- Pyrrole Ring Carbons: The four carbons of the pyrrole ring will give distinct signals. The carbons directly attached to the electron-withdrawing ester groups (C2, C4) will be more deshielded than the others (C3, C5).<sup>[3]</sup>
- Ethyl Carbons (-OCH<sub>2</sub>CH<sub>3</sub>): The methylene carbons (CH<sub>2</sub>) will appear around 60 ppm, while the terminal methyl carbons (CH<sub>3</sub>) will be found further upfield, typically around 14 ppm.

## NMR Experimental Protocol

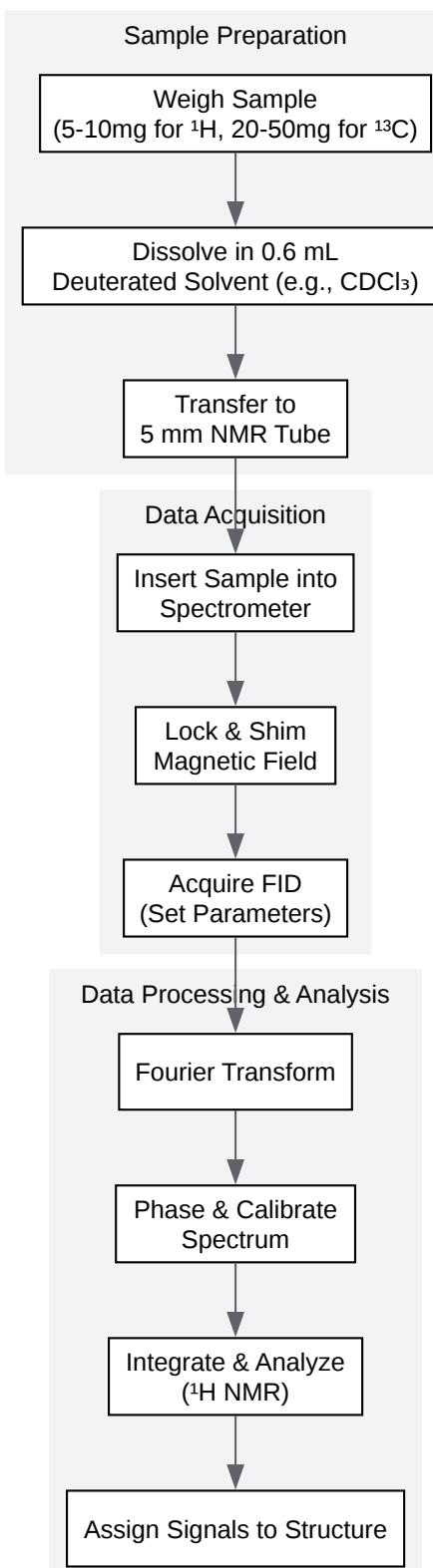
A robust and reproducible protocol is crucial for acquiring high-quality NMR data.

Methodology:

- Sample Preparation:
  - For <sup>1</sup>H NMR, accurately weigh 5-10 mg of the **Diethyl 1H-pyrrole-2,4-dicarboxylate** sample.<sup>[1]</sup>
  - For <sup>13</sup>C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.<sup>[1]</sup>
  - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Chloroform-d (CDCl<sub>3</sub>) is a common choice for its excellent solubilizing properties for many organic compounds.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition (400 MHz Spectrometer Example):
  - Shimming: Shim the magnetic field to ensure homogeneity, which is critical for sharp, well-resolved peaks. Poor shimming can lead to broad peaks.<sup>[2]</sup>
  - <sup>1</sup>H NMR Parameters:
    - Pulse Angle: 30-45 degrees

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
  - $^{13}\text{C}$  NMR Parameters:
    - Pulse Angle: 30-45 degrees
    - Acquisition Time: 1-2 seconds
    - Relaxation Delay: 2-5 seconds
    - Number of Scans: 1024 or higher, depending on sample concentration.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like Tetramethylsilane (TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## NMR Workflow Diagram



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Caption: General workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Bands:

- N-H Stretch: A moderate to sharp peak is expected in the  $3300\text{-}3500\text{ cm}^{-1}$  region.
- C-H Stretches: Aromatic C-H stretches typically appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the ethyl groups will be just below  $3000\text{ cm}^{-1}$ .
- C=O Stretch (Ester): A very strong, sharp absorption band is characteristic of the carbonyl group in the ester, typically appearing around  $1700\text{-}1730\text{ cm}^{-1}$ .<sup>[4]</sup> The conjugation with the pyrrole ring may shift this to a slightly lower frequency.
- C-O Stretch: A strong band in the  $1250\text{-}1000\text{ cm}^{-1}$  region corresponds to the C-O single bond stretching of the ester groups.<sup>[4]</sup>

## IR Spectroscopy Experimental Protocol

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **Diethyl 1H-pyrrole-2,4-dicarboxylate** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Data (Electron Ionization - EI):

- Molecular Ion ( $M^+$ ): The molecular weight of **Diethyl 1H-pyrrole-2,4-dicarboxylate** ( $C_{10}H_{13}NO_4$ ) is approximately 211.22 g/mol. A peak corresponding to this mass should be observed.
- Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group ( $-OC_2H_5$ , 45 Da) or the entire ethoxycarbonyl group ( $-COOC_2H_5$ , 73 Da). The stability of the aromatic pyrrole ring will likely result in it being a prominent fragment.

## Mass Spectrometry Experimental Protocol

Methodology (Direct Infusion ESI or EI):

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Sample Introduction: Infuse the sample solution directly into the ion source at a constant flow rate.
- Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

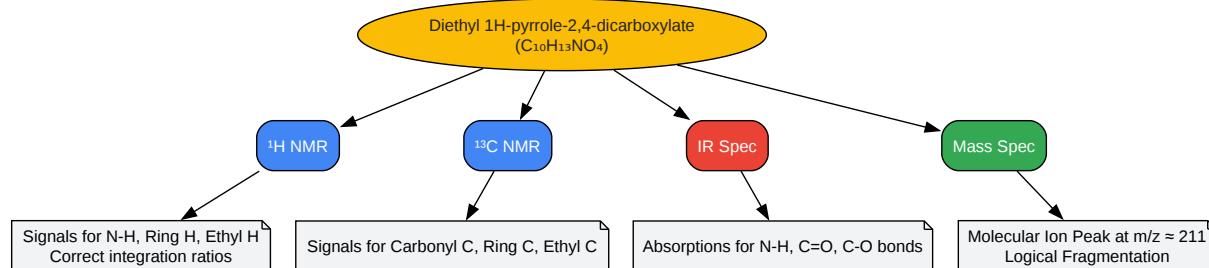
## Summary of Spectroscopic Data

This table summarizes the expected key spectroscopic data for **Diethyl 1H-pyrrole-2,4-dicarboxylate** based on the analysis of its structure and data from related compounds.

Technique	Feature	Expected Value/Region	Assignment
<sup>1</sup> H NMR	Chemical Shift ( $\delta$ )	>9.0 ppm (broad s)	N-H
7.0 - 8.0 ppm (m)	Pyrrole C3-H, C5-H		
~4.3 ppm (q)	-OCH <sub>2</sub> CH <sub>3</sub>		
~1.3 ppm (t)	-OCH <sub>2</sub> CH <sub>3</sub>		
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ )	160 - 165 ppm	Ester C=O
115 - 130 ppm	Pyrrole Ring Carbons		
~61 ppm	-OCH <sub>2</sub> CH <sub>3</sub>		
~14 ppm	-OCH <sub>2</sub> CH <sub>3</sub>		
IR	Wavenumber (cm <sup>-1</sup> )	3300 - 3500 cm <sup>-1</sup>	N-H Stretch
2850 - 3100 cm <sup>-1</sup>	C-H Stretch (Aliphatic/Aromatic)		
1700 - 1730 cm <sup>-1</sup>	C=O Stretch (Ester)		
1000 - 1250 cm <sup>-1</sup>	C-O Stretch		
MS (EI)	Mass-to-Charge (m/z)	~211	[M] <sup>+</sup>
Various	Fragments from loss of -OC <sub>2</sub> H <sub>5</sub> , -COOC <sub>2</sub> H <sub>5</sub>		

## Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the corroboration of data from multiple techniques.

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Caption: Corroboration of structure via multiple spectroscopic techniques.

The presence of a molecular ion at  $m/z \approx 211$  in the mass spectrum confirms the molecular formula. IR spectroscopy validates the presence of key functional groups: the N-H bond and the ester's C=O and C-O bonds. Finally,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern and the presence of two distinct ethyl groups, ultimately leading to an unambiguous structural assignment.

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